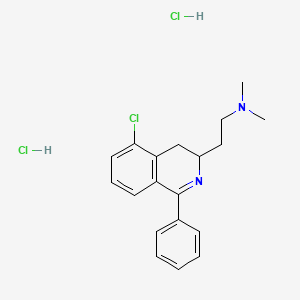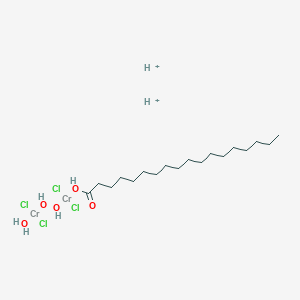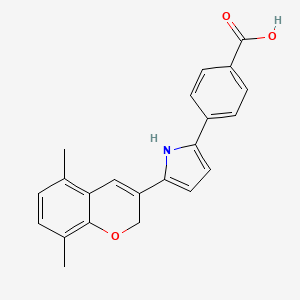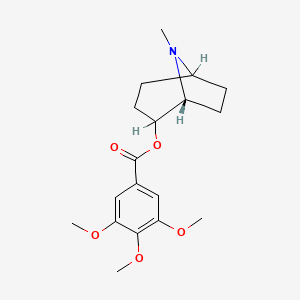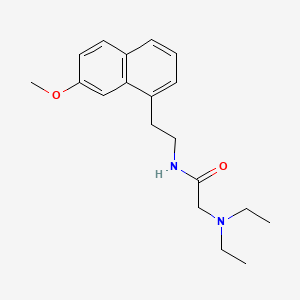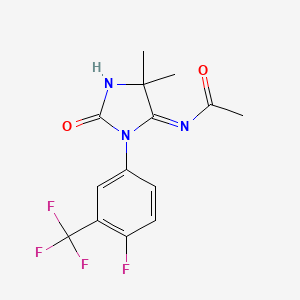
Acetamide, N-(3-(4-fluoro-3-trifluoromethylphenyl)-5,5-dimethyl-2-oxo-4-imidazolidinylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(3-(4-fluoro-3-trifluoromethylphenyl)-5,5-dimethyl-2-oxo-4-imidazolidinylidene)- is a complex organic compound that features a unique structure combining acetamide and imidazolidinylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-(4-fluoro-3-trifluoromethylphenyl)-5,5-dimethyl-2-oxo-4-imidazolidinylidene)- typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoro-3-trifluoromethylphenylamine with acetic anhydride to form an intermediate, which is then reacted with 5,5-dimethyl-2-oxo-4-imidazolidinylidene under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(3-(4-fluoro-3-trifluoromethylphenyl)-5,5-dimethyl-2-oxo-4-imidazolidinylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
Acetamide, N-(3-(4-fluoro-3-trifluoromethylphenyl)-5,5-dimethyl-2-oxo-4-imidazolidinylidene)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction cascades and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-fluoro-3-trifluoromethylphenyl)acetamide
- 4-fluoro-3-(trifluoromethyl)phenyl isocyanate
- 4-fluoro-3-(trifluoromethyl)aniline
Propriétés
Numéro CAS |
92668-63-8 |
|---|---|
Formule moléculaire |
C14H13F4N3O2 |
Poids moléculaire |
331.27 g/mol |
Nom IUPAC |
N-[3-[4-fluoro-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2-oxoimidazolidin-4-ylidene]acetamide |
InChI |
InChI=1S/C14H13F4N3O2/c1-7(22)19-11-13(2,3)20-12(23)21(11)8-4-5-10(15)9(6-8)14(16,17)18/h4-6H,1-3H3,(H,20,23) |
Clé InChI |
MTUZMNWECAUQSD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N=C1C(NC(=O)N1C2=CC(=C(C=C2)F)C(F)(F)F)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


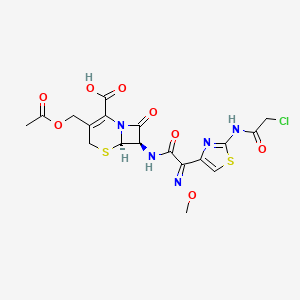
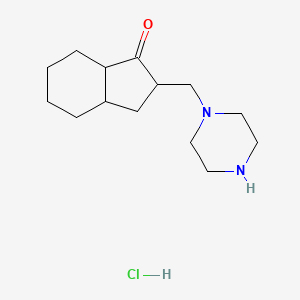
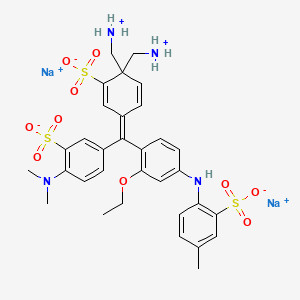
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-heptylcarbamic acid](/img/structure/B12752189.png)
